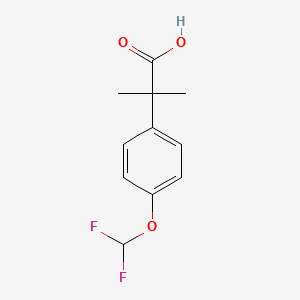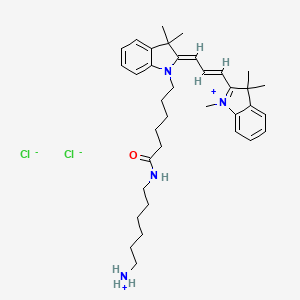
Cy3 amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3 amine, également connu sous le nom de Cyanine 3 amine, est un colorant fluorescent appartenant à la famille des colorants cyanines, qui est un sous-ensemble de la famille des colorants méthines. Il est couramment utilisé dans diverses applications biologiques et chimiques en raison de sa fluorescence brillante et de sa stabilité. This compound est particulièrement connu pour son utilisation dans le marquage des acides nucléiques et des protéines, ce qui en fait un outil précieux en biologie moléculaire et en biotechnologie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la Cy3 amine implique généralement la réaction d'un colorant cyanine avec un groupe amine. Une méthode courante est la réaction de l'ester NHS de Cy3 avec des amines primaires, telles que celles trouvées sur les chaînes latérales des résidus lysine dans les protéines ou sur les surfaces recouvertes d'aminosilane. Cette réaction forme une liaison covalente stable entre le groupe ester NHS de Cy3 et le groupe amine primaire .
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse à grande échelle utilisant des réactions chimiques similaires à celles utilisées en laboratoire. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le colorant répond aux exigences strictes des applications biologiques et chimiques .
Analyse Des Réactions Chimiques
Types de réactions
Cy3 amine subit diverses réactions chimiques, notamment :
Réactions de substitution : This compound peut réagir avec des amines primaires par substitution nucléophile, formant des liaisons covalentes stables.
Oxydation et réduction : Bien que des réactions spécifiques d'oxydation et de réduction de this compound soient moins souvent rapportées, il est connu que les colorants cyanines peuvent subir une photo-oxydation dans certaines conditions.
Réactifs et conditions courants
Esters NHS : Utilisé pour le marquage des amines primaires.
Maléimides : Réagissent avec les groupes sulfhydryles (groupes thiol) sur les résidus cystéine.
Principaux produits formés
Les principaux produits formés à partir des réactions de this compound comprennent les acides nucléiques et les protéines marqués, qui sont utilisés dans diverses analyses biologiques et techniques d'imagerie .
Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique en raison de sa fluorescence brillante et de sa stabilité. Certaines de ses principales applications comprennent :
Immunocytochimie : This compound est utilisé pour marquer les anticorps, permettant la visualisation de protéines spécifiques dans les cellules.
Hybridation in situ en fluorescence (FISH) : Des sondes d'oligonucléotides marquées à la Cy3 sont utilisées pour cartographier le matériel génétique dans les cellules.
PCR en temps réel : Les conjugués Cy3-oligo sont utilisés comme sondes TaqMan pour détecter des séquences d'ADN spécifiques.
Cytométrie en flux : This compound est utilisé pour marquer les cellules afin de les analyser et de les trier en fonction de leur fluorescence
Mécanisme d'action
This compound exerce ses effets grâce à ses propriétés fluorescentes. Lorsqu'elle est excitée par une source de lumière appropriée, telle qu'un laser de 532 nm ou 555 nm, this compound émet une fluorescence jaune brillante. Cette fluorescence est utilisée pour visualiser et quantifier les molécules marquées dans diverses analyses biologiques. La fluorescence du colorant est pilotée par des interactions de π-empilement avec les nucléobases, ce qui restreint l'isomérisation rotationnelle et augmente la fluorescence .
Applications De Recherche Scientifique
Cy3 amine is widely used in scientific research due to its bright fluorescence and stability. Some of its key applications include:
Immunocytochemistry: This compound is used to label antibodies, allowing for the visualization of specific proteins within cells.
Fluorescence In Situ Hybridization (FISH): Cy3-labeled oligonucleotide probes are used to map genetic material within cells.
Real-Time PCR: Cy3-oligo conjugates are used as TaqMan probes for detecting specific DNA sequences.
Flow Cytometry: This compound is used to label cells for analysis and sorting based on fluorescence
Mécanisme D'action
Cy3 amine exerts its effects through its fluorescent properties. When excited by a suitable light source, such as a 532 nm or 555 nm laser, this compound emits bright yellow fluorescence. This fluorescence is used to visualize and quantify labeled molecules in various biological assays. The dye’s fluorescence is driven by π-stacking interactions with nucleobases, which restricts rotational isomerization and increases fluorescence .
Comparaison Avec Des Composés Similaires
Cy3 amine fait partie de la famille des colorants cyanines, qui comprend plusieurs autres composés similaires :
This compound est unique en raison de sa fluorescence jaune brillante et de sa stabilité, ce qui en fait un choix privilégié pour de nombreuses applications biologiques et chimiques.
Propriétés
Formule moléculaire |
C36H52Cl2N4O |
|---|---|
Poids moléculaire |
627.7 g/mol |
Nom IUPAC |
6-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride |
InChI |
InChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H |
Clé InChI |
VYQVCEXMTWTAMW-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


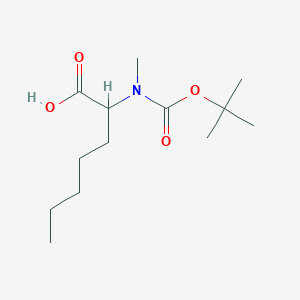
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)

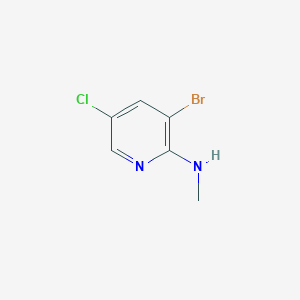
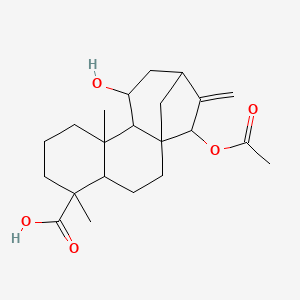
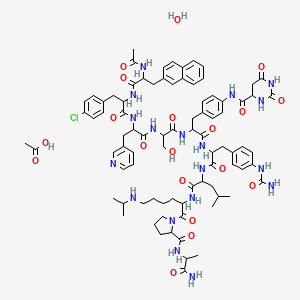
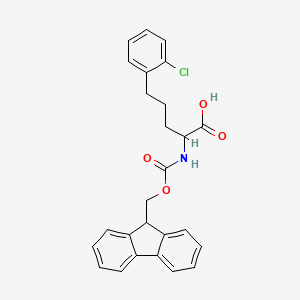
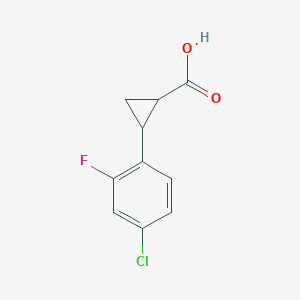
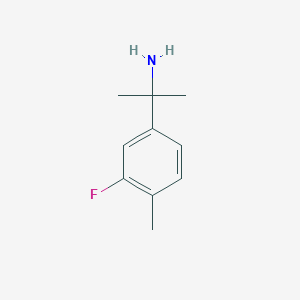

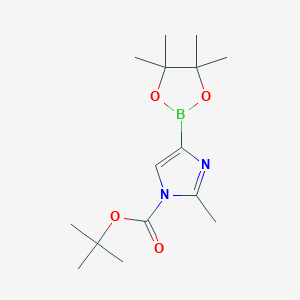

![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)
